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Compound of Interest

Compound Name: Iminodibenyl

Cat. No.: B195756

Introduction: Iminodibenzyl (10,11-Dihydro-5H-dibenzolb,flazepine) is a key chemical
intermediate, primarily utilized in the synthesis of various pharmaceutical compounds, most
notably tricyclic antidepressants like imipramine and carbamazepine.[1][2] Its rigid tricyclic
structure presents a distinct spectroscopic fingerprint. This guide provides an in-depth overview
of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
iminodibenzyl, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.[3] For iminodibenzyl, 1H
and 13C NMR are crucial for confirming its structure.
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Data sourced from publicly available spectral databases.[4][5]

13C NMR Spectral Data of Iminodibenzyl

Chemical Shift (d) ppm

Assignment

143.1 Quaternary Aromatic Carbon (Ar-C-N)
129.8 Aromatic CH

126.5 Aromatic CH

120.4 Aromatic CH

117.8 Aromatic CH

36.4 Methylene Carbon (-CH2-)

Data sourced from publicly available spectral databases.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the

absorption of infrared radiation, which induces molecular vibrations.[7]

Characteristic IR Absorption Bands for Iminodibenzyl

Wavenumber (cm~?) Intensity Assignment

3350 - 3450 Medium, Sharp N-H Stretch

3010 - 3070 Medium Aromatic C-H Stretch

2850 - 2960 Medium Aliphatic C-H Stretch

1580 - 1610 Medium to Strong C=C Aromatic Ring Stretch
1450 - 1490 Medium to Strong C=C Aromatic Ring Stretch
220 - 760 Strong C-H Out-of-plane Bending

(ortho-disubstituted)
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Data interpreted from typical values for aromatic amines and dibenzo structures.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and fragmentation pattern of a compound.[10]

Mass Spectrometry Data for Iminodibenzyl

m/z Relative Intensity Assignment

195 High [M]* (Molecular lon)
194 High [M-H]*

180 Medium [M-CHs]* or [M-NH]*
167 Medium [M-C2oHa4]*

Data sourced from publicly available spectral databases.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of purified iminodibenzyl in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls or DMSO-ds).[11]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0O ppm).

« Filtering: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[12]
 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

» 'H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemicalbook.com/SpectrumEN_494-19-9_IR1.htm
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://pubchem.ncbi.nlm.nih.gov/compound/Iminodibenyl
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.youtube.com/watch?v=873nDYqyWok
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Apply appropriate processing parameters (e.g., Fourier transform, phase correction, and
baseline correction).

13C NMR Acquisition:
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
o Use proton decoupling to simplify the spectrum to single lines for each carbon.

o Alarger number of scans is typically required due to the lower natural abundance of 3C.
[13]

IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of iminodibenzyl in a few
drops of a volatile solvent like methylene chloride or acetone.[14]

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

[7]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of
the solid sample on the plate.[14]

Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.
Data Acquisition:

o Record a background spectrum of the clean, empty sample holder.

o Record the sample spectrum over the range of approximately 4000 to 400 cm~1.

o The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry Protocol (Electron lonization)

Sample Introduction: Introduce a small amount of the iminodibenzyl sample into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).[15]

lonization: In the ion source, subject the vaporized sample molecules to a beam of high-
energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[15]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or ion
trap), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.
The peak with the highest m/z often represents the molecular ion [M]*, and other peaks
represent fragment ions.[10]

Visualizations
Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for identifying and characterizing a

chemical compound like iminodibenzyl using the spectroscopic techniques discussed.
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Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic identification of iminodibenzyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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